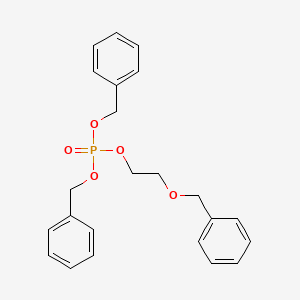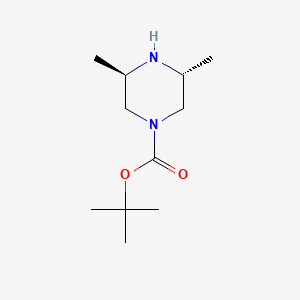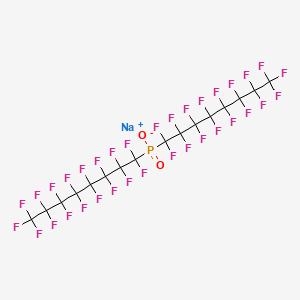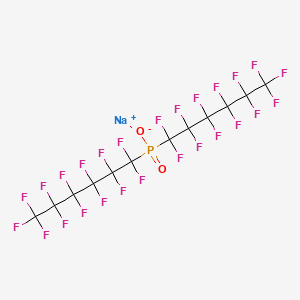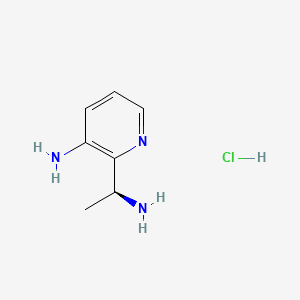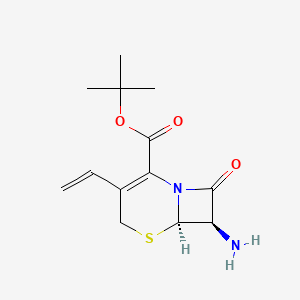
7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is a synthetic compound that belongs to the class of cephalosporin antibiotics. This compound is a key intermediate in the synthesis of various cephalosporin derivatives, which are widely used as antibiotics due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester typically involves the functionalization of cephalosporin nuclei. One common method includes the reaction of cephalosporin with appropriate reagents under basic conditions. For example, cephalosporin can be reacted with acetic anhydride to introduce the vinyl and carboxylic acid groups onto the cephem ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is extensively used in scientific research, particularly in the development of new cephalosporin antibiotics. Researchers utilize this compound to study the structure-activity relationships of cephalosporins, aiming to optimize their antibacterial properties by modifying the vinyl and amino positions .
In addition to its role in antibiotic development, this compound is also used to investigate the biochemical pathways involved in β-lactam antibiotic resistance, particularly the roles of penicillin-binding proteins and β-lactamases .
Mécanisme D'action
The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester involves the inhibition of bacterial cell wall synthesis. The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to penicillin-binding proteins (PBPs). This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
- 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid
- 7-Amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Comparison: Compared to similar compounds, 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is unique due to its tert-butyl ester group, which can influence its solubility and stability. This modification can enhance the compound’s pharmacokinetic properties, making it a valuable intermediate in the synthesis of cephalosporin antibiotics .
Propriétés
IUPAC Name |
tert-butyl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYXDMAOGSDYNV-LDYMZIIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2N)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)
![1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt](/img/structure/B566115.png)
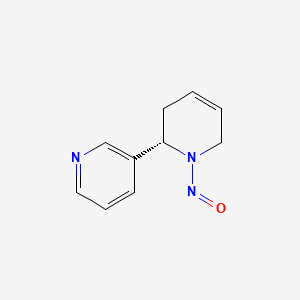
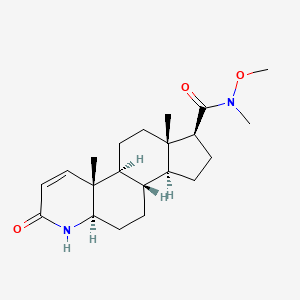
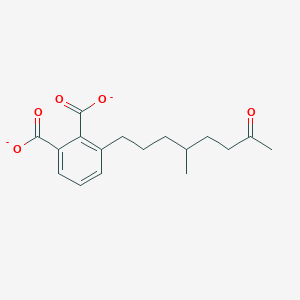

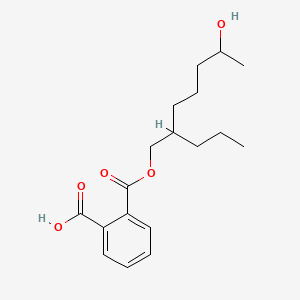
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
